2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a benzimidazole core linked to a pyridine ring and a trifluoromethoxy-substituted phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound acts as a PI3K/mTOR dual inhibitor . It has been identified as a novel candidate with excellent kinase selectivity . It can regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis . The compound can regulate this pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Pharmacokinetics
The compound has favorable pharmacokinetic properties. It has an oral bioavailability of 76.8% , which suggests that it is well-absorbed and can reach therapeutic concentrations in the body when administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative. The pyridine ring is then introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives. Finally, the trifluoromethoxy-substituted phenyl group is attached via an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a secondary amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit interesting photophysical properties, making them useful in materials science.
Biology
In biological research, 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can be studied for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential to act as an inhibitor of specific enzymes or as a modulator of receptor activity. Its unique structure may allow it to bind selectively to certain biological targets, offering therapeutic benefits.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its ability to form complexes with metals could also make it useful in catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1H-benzo[d]imidazole: Lacks the trifluoromethoxy-substituted phenyl group, which may reduce its binding affinity and selectivity.
N-(4-(trifluoromethoxy)phenyl)-2-(pyridin-2-yl)acetamide: Lacks the benzimidazole core, which may affect its overall stability and interaction with targets.
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Similar structure but without the acetamide linkage, potentially altering its chemical reactivity and biological activity.
Uniqueness
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to its combination of a benzimidazole core, a pyridine ring, and a trifluoromethoxy-substituted phenyl group. This unique structure provides a balance of stability, reactivity, and binding affinity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-pyridin-3-ylbenzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)30-16-9-7-15(8-10-16)26-19(29)13-28-18-6-2-1-5-17(18)27-20(28)14-4-3-11-25-12-14/h1-12H,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKUZRYRUXGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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